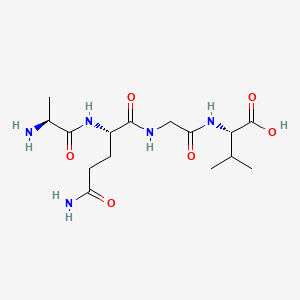

L-Valine, L-alanyl-L-glutaminylglycyl-

Vue d'ensemble

Description

EA-230 est un tétrapeptide linéaire synthétique dérivé de la « hormone de grossesse » gonadotrophine chorionique humaine. Il est connu pour ses propriétés immunomodulatrices et rénoprotectrices, ce qui en fait un agent thérapeutique potentiel pour des affections telles que l’insuffisance rénale et le syndrome de réponse inflammatoire systémique .

Méthodes De Préparation

EA-230 est synthétisé à partir de lysats de gonadotrophine chorionique humaine bêta. La voie de synthèse implique le clivage de la gonadotrophine chorionique humaine bêta pour obtenir la séquence tétrapeptidique. Les conditions de réaction comprennent généralement l’utilisation d’enzymes spécifiques et des niveaux de pH contrôlés pour garantir le clivage correct et la formation du tétrapeptide .

Analyse Des Réactions Chimiques

EA-230 subit diverses réactions chimiques, notamment :

Oxydation : EA-230 peut être oxydé dans des conditions spécifiques, conduisant à la formation de dérivés oxydés.

Réduction : Le composé peut également subir des réactions de réduction, qui peuvent modifier sa structure et sa bioactivité.

Substitution : EA-230 peut participer à des réactions de substitution, où un ou plusieurs de ses groupes fonctionnels sont remplacés par d’autres groupes.

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d’hydrogène, des agents réducteurs comme le borohydrure de sodium et divers catalyseurs pour faciliter les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .

Applications de la recherche scientifique

EA-230 a un large éventail d’applications de recherche scientifique :

Chimie : Il est utilisé comme composé modèle pour étudier la synthèse et la modification des peptides.

Biologie : EA-230 est étudié pour son rôle dans la modulation de la réponse immunitaire et la protection de la fonction rénale.

Médecine : Le composé est étudié pour ses effets thérapeutiques potentiels dans des affections telles que la septicémie, l’insuffisance rénale aiguë et le syndrome de réponse inflammatoire systémique.

Industrie : EA-230 est utilisé dans le développement de nouveaux médicaments et traitements immunomodulateurs

Applications De Recherche Scientifique

Animal Nutrition

L-Valine is crucial in animal feed formulations, particularly for poultry and pigs, where it enhances growth performance and feed efficiency. Research indicates that supplementation with L-Valine can improve lactation in breeding animals and is considered a limiting amino acid in many feed formulations .

Table 1: Impact of L-Valine on Animal Growth Performance

| Animal Type | Growth Parameter | Improvement (%) |

|---|---|---|

| Poultry | Weight Gain | 10-15 |

| Pigs | Feed Conversion | 5-10 |

Human Nutrition

L-Alanyl-L-Glutaminylglycyl has been studied for its role in parenteral nutrition, particularly in critically ill patients. A multicenter trial showed that patients receiving dipeptide-supplemented total parenteral nutrition had significantly lower rates of nosocomial infections compared to those on standard nutrition .

Table 2: Clinical Outcomes of Dipeptide Supplementation

| Outcome | Control Group | Dipeptide Group | p-value |

|---|---|---|---|

| Nosocomial Pneumonia | 29.25 | 8.04 | 0.02 |

| Urinary Tract Infections | 16.7 | 2.5 | 0.04 |

| Insulin Requirement | 4.7 ± 3.7 | 4.3 ± 3.3 | <0.001 |

Drug Development

L-Valine's role as a building block for pharmaceutical compounds has been highlighted in various studies. It is involved in the synthesis of antiviral drugs and antibiotics, enhancing their efficacy against resistant pathogens .

Case Study: L-Valine in Antibiotic Synthesis

A study demonstrated that L-Valine is integral to the synthesis of monensin, an antibiotic used to control coccidiosis in livestock .

Microbial Production

The production of L-Valine through microbial fermentation using strains like Corynebacterium glutamicum has been optimized to meet increasing global demands for amino acids . The genetically modified strains are designed to enhance yield while ensuring safety for animal consumption.

Table 3: Yield Comparison of L-Valine Production

| Strain | Yield (g/L) | Production Method |

|---|---|---|

| Wild-type Corynebacterium | 20 | Conventional Fermentation |

| Genetically Modified | 50 | Optimized Fermentation |

Safety and Regulatory Aspects

The European Food Safety Authority has reviewed the safety of L-Valine produced from genetically modified strains, concluding that it poses no risk to consumers or the environment when used appropriately in animal nutrition . This regulatory oversight ensures that products containing L-Valine meet safety standards.

Mécanisme D'action

EA-230 exerce ses effets en ciblant des voies moléculaires spécifiques. Il agit comme un agoniste du récepteur de l’hormone folliculo-stimulante et du récepteur de l’hormone lutéinisante/choriogonadotrophine. En se liant à ces récepteurs, EA-230 module la réponse immunitaire et améliore la protection rénale. Le mécanisme d’action du composé implique la régulation de la production de cytokines et l’inhibition des voies inflammatoires .

Comparaison Avec Des Composés Similaires

EA-230 est unique par rapport à d’autres composés similaires en raison de sa dérivation spécifique de la gonadotrophine chorionique humaine et de ses propriétés immunomodulatrices distinctes. Les composés similaires comprennent :

Gonadotrophine chorionique humaine bêta : Le composé parent dont est dérivé EA-230.

Autres peptides synthétiques : Divers peptides synthétiques ayant des effets immunomodulateurs, tels que la thymosine alpha-1 et l’interleukine-2

EA-230 se distingue par ses cibles réceptorielles spécifiques et ses applications thérapeutiques potentielles dans la protection rénale et l’immunomodulation.

Activité Biologique

L-Valine, L-alanyl-L-glutaminylglycyl- is a complex peptide composed of several amino acids that plays significant roles in various biological processes. This article delves into its biological activity, synthesis, applications, and relevant research findings.

Chemical Composition and Structure

The chemical formula for L-Valine, L-alanyl-L-glutaminylglycyl- is , indicating it contains 15 carbon atoms, 27 hydrogen atoms, 5 nitrogen atoms, and 6 oxygen atoms. The specific sequence and structure of this peptide influence its biological activity and potential applications in nutrition and pharmacology.

Biological Functions

- Signaling Molecules : Peptides like L-Valine, L-alanyl-L-glutaminylglycyl- can act as signaling molecules that modulate various physiological processes.

- Protein Precursor : This compound serves as a precursor to proteins, participating in protein synthesis critical for cellular function.

- Metabolic Pathways : It plays a role in metabolic pathways, including transamination reactions where it donates an amino group to form other amino acids .

Synthesis Methods

The synthesis of L-Valine, L-alanyl-L-glutaminylglycyl- can be achieved through various methods, including:

- Microbial Fermentation : Utilizing microorganisms like Corynebacterium glutamicum for efficient production.

- Chemical Synthesis : Employing solid-phase peptide synthesis techniques to create the desired peptide sequences .

Applications

L-Valine, L-alanyl-L-glutaminylglycyl- has several applications across different fields:

- Nutritional Supplements : Used in dietary supplements to enhance muscle recovery and performance.

- Pharmaceuticals : Potential applications in drug delivery systems due to its ability to interact with various solvents and compounds .

- Animal Feed : Added as a feed additive to balance amino acid profiles in livestock diets .

Case Studies and Experimental Data

- Metabolic Engineering : Research indicates that genetically engineered strains of Corynebacterium glutamicum have been developed to enhance the production efficiency of L-valine. These strains optimize metabolic pathways for better yield .

- Cellular Effects : Studies show that dipeptides can improve cellular viability and decrease oxidative stress under hypoxic conditions. For example, preconditioning with specific dipeptides has been linked to enhanced adaptive responses in animal models .

- Sorption Properties : Research on the sorption capacity of peptides indicates that the sequence of amino acids significantly affects their interaction with organic compounds. This property may have implications for material sciences and drug delivery systems .

Comparative Analysis of Similar Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| L-Alanylleucine | Similar sequence | Contains leucine instead of valine; affects hydrophobicity. |

| L-Alanylaspartate | Different terminal | Involves aspartate; may influence neurotransmitter activity. |

| Glycylvaline | Shorter chain | Simpler structure; primarily involved in protein synthesis. |

| Valylvaline | Homologous structure | Contains two valines; enhances hydrophobic interactions. |

These compounds differ mainly in their amino acid composition and sequence, which directly impacts their biological activities and applications.

Propriétés

Numéro CAS |

503844-09-5 |

|---|---|

Formule moléculaire |

C15H27N5O6 |

Poids moléculaire |

373.40 g/mol |

Nom IUPAC |

(2S)-2-[[2-[[(2S)-5-amino-2-[[(2S)-2-aminopropanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-3-methylbutanoic acid |

InChI |

InChI=1S/C15H27N5O6/c1-7(2)12(15(25)26)20-11(22)6-18-14(24)9(4-5-10(17)21)19-13(23)8(3)16/h7-9,12H,4-6,16H2,1-3H3,(H2,17,21)(H,18,24)(H,19,23)(H,20,22)(H,25,26)/t8-,9-,12-/m0/s1 |

Clé InChI |

DXRXYJYFADHAPA-AUTRQRHGSA-N |

SMILES |

CC(C)C(C(=O)O)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(C)N |

SMILES isomérique |

C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)O)N |

SMILES canonique |

CC(C)C(C(=O)O)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(C)N |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Séquence |

AQGV |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

EA-230; NMPF-46; EA230; NMPF46; EA 230; NMPF 46; L-alanyl-L-glutaminylglycyl-L-valine |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.